2-((1-Pentylheptyl)amino)ethanol hydrochloride
Description
2-((1-Pentylheptyl)amino)ethanol hydrochloride is an amino alcohol derivative featuring a branched alkyl chain (1-pentylheptyl) attached to the amino group of ethanolamine, with a hydrochloride salt formulation. The compound’s structure suggests moderate lipophilicity due to the long alkyl chain, which may influence solubility and biological interactions. As a hydrochloride salt, it likely exhibits enhanced stability and solubility in aqueous environments compared to its free base form, a characteristic observed in analogous pharmaceutical impurities (e.g., MM0381.07 in ) .
Properties
CAS No. |
56167-11-4 |
|---|---|
Molecular Formula |
C14H32ClNO |
Molecular Weight |
265.86 g/mol |
IUPAC Name |
dodecan-6-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-3-5-7-9-11-14(15-12-13-16)10-8-6-4-2;/h14-16H,3-13H2,1-2H3;1H |
InChI Key |
WGCQCYFJZSAHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCC)[NH2+]CCO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Pentylheptyl)amino)ethanol hydrochloride can be achieved through several methods. One common route involves the reaction of 1-pentylheptylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or water .
Industrial Production Methods
Industrial production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-Pentylheptyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halides or other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can result in the formation of alkyl halides .
Scientific Research Applications
Pharmacological Applications
Sphingosine-1-Phosphate Receptor Modulation
One significant application of 2-((1-Pentylheptyl)amino)ethanol hydrochloride is its role as a modulator of sphingosine-1-phosphate (S1P) receptors. S1P receptors are crucial in various physiological processes, including immune cell trafficking, vascular integrity, and neuroprotection. The compound has been shown to exhibit apoptotic activity against cancer cells and may influence the treatment of conditions associated with abnormal S1P receptor activity, such as cancer and autoimmune diseases .
Case Study: Cancer Treatment
A study referenced in patent literature highlights the compound's potential in treating cancer through its S1P receptor modulation. The modulation of these receptors can lead to decreased tumor proliferation and enhanced apoptosis in malignant cells. This suggests that 2-((1-Pentylheptyl)amino)ethanol hydrochloride could be a candidate for further development as an anti-cancer agent .
Neuroprotective Effects
Research indicates that compounds similar to 2-((1-Pentylheptyl)amino)ethanol hydrochloride may provide neuroprotective benefits. For instance, S1P receptor modulators have been noted for their ability to protect neurons from ischemic damage, which is crucial for conditions such as stroke . This neuroprotective effect could be explored further in preclinical models to assess the compound's efficacy in preventing neuronal loss.
Cardiovascular Applications
The modulation of S1P receptors has implications for cardiovascular health. Research suggests that these receptors play a role in regulating heart rate and vascular function. The potential use of 2-((1-Pentylheptyl)amino)ethanol hydrochloride in cardiovascular medicine is supported by findings indicating that S1P receptor modulation can reduce atherosclerosis progression and improve cardiac function .
Cosmetic Formulations
Emerging studies have also explored the use of compounds like 2-((1-Pentylheptyl)amino)ethanol hydrochloride in cosmetic formulations due to their hydrophilic properties and skin penetration abilities. These characteristics make them suitable candidates for enhancing the delivery of active ingredients in topical applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-((1-Pentylheptyl)amino)ethanol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Alkyl Chain Modifications and Physical Properties
The 1-pentylheptyl group in the target compound is a branched C12 alkyl chain. Similar alkyl-substituted benzene derivatives from provide insights into how chain length and branching affect physical properties:
The target compound’s C12 chain likely balances moderate lipophilicity and solubility, making it suitable for applications requiring controlled partitioning between aqueous and lipid phases.
Functional Group Analogues: Amino Alcohols and Hydrochlorides
Amino alcohol hydrochlorides are common in pharmaceuticals, as seen in . Key comparisons include:
The target compound’s ethanolamine core contrasts with phenolic tyrosol derivatives but shares hydrogen-bonding capacity, which may influence receptor interactions. Its hydrochloride salt form, like MM0381.07, likely enhances crystallinity and shelf-life compared to non-ionic analogues.
Biological Activity
2-((1-Pentylheptyl)amino)ethanol hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound 2-((1-Pentylheptyl)amino)ethanol hydrochloride is characterized by its unique structure, which includes an amino group and an ethanol backbone. The presence of the pentylheptyl chain may influence its interaction with biological systems, particularly in relation to cannabinoid receptors.
Research indicates that compounds similar to 2-((1-Pentylheptyl)amino)ethanol hydrochloride may interact with the cannabinoid receptor type 1 (CB1). This interaction is significant in various physiological processes, including:
- Metabolic Regulation : Potentially beneficial in treating metabolic syndrome and obesity.
- Neuroinflammation : Possible applications in neuroinflammatory disorders and cognitive impairments.
- Addiction Treatment : Investigated for its role in smoking cessation and other addictive behaviors.
Biological Activity Overview
The biological activity of 2-((1-Pentylheptyl)amino)ethanol hydrochloride can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | May reduce inflammation through modulation of CB1 receptors. |
| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. |
| Neuroprotective | Could provide protective effects in neurodegenerative conditions. |
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of 2-((1-Pentylheptyl)amino)ethanol hydrochloride.
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of a related ethanol extract against strains like Staphylococcus aureus and Bacillus subtilis, demonstrating significant inhibition at low concentrations (MIC values as low as 0.0338 mg/mL) .
- Neuroprotective Effects : Research on compounds targeting CB1 receptors indicated potential benefits in reducing neuroinflammation, which could be relevant for conditions such as Alzheimer's disease .
- Metabolic Studies : Investigations into metabolic syndrome treatments highlighted the role of CB1 receptor antagonists, suggesting that compounds like 2-((1-Pentylheptyl)amino)ethanol hydrochloride could be effective in managing obesity-related conditions .
Research Findings
Recent findings underscore the importance of further research on this compound:
- In vitro Studies : Laboratory studies have shown that compounds interacting with CB1 receptors can modulate metabolic pathways effectively.
- Clinical Implications : The potential for treating complex conditions such as obesity and neurodegenerative diseases remains a key area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
